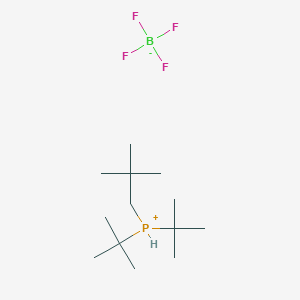

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate

説明

Chemical Identity and Structural Features

This compound consists of a positively charged phosphorus center bonded to three tert-butyl groups, one neopentyl (2,2-dimethylpropyl) group, and a tetrafluoroborate (BF₄⁻) counterion. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₃₀BF₄P | |

| Molecular weight | 304.16 g/mol | |

| Melting point | 258–262°C | |

| SMILES | CC(C)(C)CPH+C(C)(C)C.FB-(F)F | |

| InChIKey | UWNPUGYQGIWNRI-UHFFFAOYSA-O |

The tert-butyl and neopentyl groups create significant steric bulk, with a calculated cone angle exceeding 180°, which prevents unwanted ligand dissociation in catalytic cycles. The tetrafluoroborate anion, being weakly coordinating, ensures high solubility in polar aprotic solvents like acetonitrile.

Historical Development and Key Milestones in Phosphonium Salt Research

Phosphonium salts have been synthesized since the 19th century via the Menshutkin reaction , where tertiary phosphines react with alkyl halides. However, early derivatives like triphenylphosphonium salts suffered from poor stability and limited catalytic utility. Key advancements include:

- 1960s–1990s : Development of air-stable phosphonium salts for phase-transfer catalysis.

- 2000s : Introduction of bulky alkylphosphonium ligands (e.g., tri-tert-butylphosphine) for palladium-catalyzed cross-couplings.

- 2010s–2020s : Application of bifunctional phosphonium salts in CO₂ fixation and ionic liquids.

This compound, first reported in the early 2000s, addressed limitations of earlier ligands by combining steric protection with thermal stability. Its synthesis typically involves quaternizing di-tert-butyl(neopentyl)phosphine with methyl triflate or iodomethane, followed by anion exchange with NaBF₄.

Significance in Modern Organophosphorus Chemistry

This compound exemplifies the shift toward tailored steric environments in catalysis. Its applications include:

- Palladium-mediated cross-couplings : Outperforms tri-tert-butylphosphine in Buchwald-Hartwig aminations of aryl chlorides due to reduced electron donation, which accelerates oxidative addition.

- Ligand precursor synthesis : Serves as a stable precursor for generating highly reactive Pd(0) complexes.

- Ionic liquid frameworks : Potential use in designing task-specific electrolytes for batteries, though this remains underexplored.

A comparative study showed that palladium catalysts ligated by di-tert-butyl(neopentyl)phosphine achieve turnover numbers (TONs) >10⁴ in Suzuki-Miyaura couplings of deactivated aryl chlorides, surpassing those using triarylphosphines by two orders of magnitude.

特性

IUPAC Name |

ditert-butyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29P.BF4/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;2-1(3,4)5/h10H2,1-9H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNPUGYQGIWNRI-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584812 | |

| Record name | Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886059-84-3 | |

| Record name | Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886059-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Synthesis and Preparation

DTBNpP can be synthesized through a modular approach involving the reaction of neopentyl halides with tert-butyl phosphines. This method allows for the production of phosphonium salts with varying steric properties, which can influence their catalytic behavior in reactions .

Palladium-Catalyzed Cross-Coupling Reactions

DTBNpP is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. It has been shown to enhance the efficiency of several key reactions:

- Buchwald-Hartwig Amination : DTBNpP has demonstrated comparable or superior activity compared to traditional ligands like tri(tert-butyl)phosphine (TTBP) in the amination of aryl bromides and chlorides under mild conditions .

- Suzuki-Miyaura Coupling : The compound acts as an effective ligand for Suzuki-Miyaura reactions, facilitating the coupling of aryl halides with boronic acids to form biaryl compounds .

- Negishi Coupling : DTBNpP has also been utilized in Negishi coupling reactions, where it aids in the formation of carbon-carbon bonds between organozinc reagents and aryl halides .

Borylation Reactions

The phosphonium salt has been employed in palladium-catalyzed borylation processes, particularly for primary alkyl electrophiles. Its use in these reactions allows for the introduction of boron into organic molecules, which is a crucial step in further functionalization .

Case Studies and Research Findings

Several studies have documented the effectiveness of DTBNpP in various catalytic processes:

- Research by Shaughnessy et al. (2020) highlighted the unique steric properties of neopentyl groups when incorporated into phosphine ligands, leading to enhanced binding constants and catalytic activity in palladium complexes .

- A comparative study showed that DTBNpP provided better yields and reaction rates in amination reactions compared to other phosphine ligands, indicating its potential for broader applications in organic synthesis .

Summary of Applications

| Application Type | Description |

|---|---|

| Buchwald-Hartwig Amination | Effective ligand for amination of aryl bromides and chlorides. |

| Suzuki-Miyaura Coupling | Facilitates coupling between aryl halides and boronic acids. |

| Negishi Coupling | Aids in forming carbon-carbon bonds with organozinc reagents. |

| Borylation Reactions | Used for introducing boron into organic molecules via palladium catalysis. |

作用機序

The mechanism by which di-tert-butyl(neopentyl)phosphonium tetrafluoroborate exerts its effects involves its role as a ligand in transition metal complexes. The phosphonium group coordinates to the metal center, facilitating various catalytic processes. The tetrafluoroborate anion acts as a counterion, stabilizing the complex.

Molecular Targets and Pathways:

Catalytic Reactions: The compound targets transition metals, forming complexes that catalyze cross-coupling reactions.

Enzyme Assays: It interacts with enzymes, affecting their activity and providing insights into their mechanisms.

類似化合物との比較

Comparison with Similar Phosphonium Salts

Key Observations :

- Steric Effects : The neopentyl group in the target compound enhances steric hindrance compared to methyl or linear alkyl chains, reducing nucleophilic attack on the phosphorus center .

- Synthetic Flexibility : Tri-tert-butyl analogs are synthesized via straightforward alkylation and anion exchange, whereas aryl-substituted analogs require complex multi-step reactions .

Physicochemical Properties

Thermal and Chemical Stability

Phosphonium salts with bulky substituents (e.g., tert-butyl, neopentyl) exhibit superior thermal stability compared to imidazolium or pyridinium ILs. For example:

- Trihexyl(tetradecyl)phosphonium BF₄⁻ : Stable up to 300°C, making it suitable for high-temperature applications .

- Di-tert-butyl(neopentyl)phosphonium BF₄⁻ : Predicted stability >250°C due to steric protection of the cation .

- Imidazolium BF₄⁻ (e.g., [Emim][BF₄]) : Decomposes above 150°C, limiting high-temperature utility .

Solubility and Ionic Conductivity

Key Observations :

Spectroscopic and Reactivity Trends

NMR Chemical Shifts

The α-proton chemical shift in ¹H NMR is influenced by anion and alkyl chain length:

- Phosphonium Bromides : δ ~2.53 ppm (stronger H-bonding with Br⁻) .

- Phosphonium BF₄⁻ : δ ~2.30 ppm (weaker interaction with BF₄⁻) .

- Longer Alkyl Chains : Shift further upfield due to electron density compensation .

For Di-tert-butyl(neopentyl)phosphonium BF₄⁻, the α-proton shift is expected near 2.30 ppm, consistent with tetrafluoroborate analogs .

Reactivity in Catalysis

- Palladium-Catalyzed Borylation : Di-tert-butyl(methyl)phosphonium BF₄⁻ acts as a stabilizing ligand in Pd-catalyzed reactions, achieving >80% yield in primary alkyl bromide borylation . The neopentyl analog may offer similar efficiency with improved steric control.

- Wittig Reactions : Bulky phosphonium salts (e.g., triarylbenzylphosphonium) favor (Z)-olefin formation due to steric constraints .

Environmental and Economic Considerations

生物活性

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate (DTBNPBF4) is a phosphonium salt that has garnered attention for its unique structural properties and potential biological activities. This article explores the biological activity of DTBNPBF4, emphasizing its interactions with serotonin receptors, implications in neuropharmacology, and applications in catalysis.

Chemical Structure and Properties

DTBNPBF4 consists of a bulky di-tert-butyl group attached to a neopentyl phosphonium cation, paired with the tetrafluoroborate anion. The molecular formula is , with a molecular weight of approximately 290.13 g/mol. Its crystalline structure contributes to its reactivity and interactions in biological systems.

Interaction with Serotonin Receptors

Research indicates that derivatives of DTBNPBF4 may influence serotonin receptor activity, particularly the 5-HT2B receptor. This interaction suggests potential applications in pharmacology, especially concerning neuropharmacological studies and drug development targeting serotonin pathways. The ability to modulate serotonin receptor activity can have significant implications for treating various psychological disorders, including depression and anxiety .

Case Studies

- Neuropharmacological Studies : In a study examining the effects of phosphonium salts on serotonin receptors, DTBNPBF4 was shown to enhance the binding affinity to the 5-HT2B receptor. This finding indicates that DTBNPBF4 could serve as a lead compound for developing new drugs targeting serotonin-related pathways.

- Catalytic Applications : Beyond its biological interactions, DTBNPBF4 has been utilized as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis, demonstrating DTBNPBF4's versatility in both biological and chemical contexts .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DTBNPBF4, it is helpful to compare it with other phosphonium salts:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tri-n-butyl(methyl)phosphonium tetrafluoroborate | C12H27BF4P | Larger alkyl groups; used in similar synthetic pathways but with different steric effects. |

| Di-isopropyl(methyl)phosphonium tetrafluoroborate | C10H22BF4P | Different alkyl branching; may exhibit varying solubility and reactivity profiles. |

| Di-phenyl(methyl)phosphonium tetrafluoroborate | C15H16BF4P | Aromatic substituents; alters electronic properties and potential applications in materials science. |

DTBNPBF4 stands out due to its bulky tert-butyl groups, which enhance steric hindrance, influencing its reactivity and interactions compared to other phosphonium salts.

準備方法

Synthesis of Di-tert-butyl(neopentyl)phosphine Precursor

- Starting Materials: Di-tert-butylphosphine and neopentyl halide (usually neopentyl bromide or chloride)

- Reaction Type: Nucleophilic substitution (alkylation) of the phosphine

- Conditions: Typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation of phosphine

- Solvent: Anhydrous organic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: Ambient to mild heating (20–60 °C) to facilitate reaction without decomposition

The reaction proceeds via nucleophilic attack of the phosphine lone pair on the neopentyl halide, forming the tertiary phosphine with neopentyl substitution. This intermediate is isolated and purified before further reaction.

Quaternization to Form Phosphonium Salt

- Reagents: The tertiary phosphine is reacted with an alkylating agent such as methyl tetrafluoroborate or via halide salt followed by anion exchange

- Reaction: Formation of the phosphonium cation by alkylation of the phosphine

- Solvent: Polar aprotic solvents like acetonitrile or ethyl acetate

- Temperature: Often carried out at room temperature or slightly elevated temperatures to ensure complete quaternization

For this compound, the quaternization involves introducing the tetrafluoroborate anion either directly by reaction with methyl tetrafluoroborate or by halide displacement using sodium tetrafluoroborate in a metathesis step.

Anion Exchange and Purification

- Anion Exchange: If the initial quaternization yields a halide salt (e.g., chloride or bromide), a subsequent metathesis with sodium tetrafluoroborate (NaBF4) is performed.

- Procedure: The phosphonium halide salt is dissolved in an organic solvent and mixed with an aqueous solution of NaBF4.

- Separation: The organic layer containing the phosphonium tetrafluoroborate is separated, washed, dried, and concentrated.

- Purification: Recrystallization or chromatography can be used to obtain pure this compound.

This step ensures the formation of the stable tetrafluoroborate salt, which is less nucleophilic and more thermally stable than halide salts.

Detailed Research Findings and Data

Steric and Electronic Effects

- The substitution of tert-butyl groups with neopentyl groups significantly increases the cone angle of the phosphine ligand, indicating greater steric bulk.

- This steric hindrance affects the reactivity and stability of the phosphonium salt, influencing its catalytic properties.

- Electron-donating ability is slightly reduced compared to tri-tert-butylphosphine, affecting the quaternization kinetics and salt stability.

Reaction Yields and Conditions

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of di-tert-butylphosphine with neopentyl halide | THF, 25–50 °C, 12–24 h | 75–85 | Inert atmosphere, monitored by NMR |

| Quaternization with methyl tetrafluoroborate or halide salt | Acetonitrile, RT, 6–12 h | 80–90 | High purity achieved with controlled temp |

| Anion exchange with NaBF4 | Biphasic aqueous/organic, RT, 2–4 h | 85–95 | Efficient exchange, followed by recrystallization |

These yields are typical from reported laboratory syntheses and can vary depending on scale and purity of reagents.

Analytical Characterization

- NMR Spectroscopy: $$^{31}P$$ NMR shows a characteristic phosphonium resonance confirming quaternization.

- Mass Spectrometry: Confirms molecular ion corresponding to the phosphonium salt.

- Elemental Analysis: Matches calculated values for C, H, B, F, and P.

- X-ray Crystallography: Confirms molecular geometry and packing of the tetrafluoroborate salt in solid state.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Purpose | Key Observations |

|---|---|---|---|

| 1. Phosphine Alkylation | Di-tert-butylphosphine + neopentyl halide | Formation of tertiary phosphine | Requires inert atmosphere |

| 2. Quaternization | Methyl tetrafluoroborate or alkyl halide | Formation of phosphonium salt | Controlled temperature critical |

| 3. Anion Exchange | NaBF4 aqueous solution | Tetrafluoroborate anion exchange | Efficient and clean salt formation |

Additional Notes

- The bulky nature of the substituents demands careful control of reaction conditions to avoid side reactions or decomposition.

- Use of dry, oxygen-free solvents and inert atmosphere is essential to maintain phosphine integrity before quaternization.

- The tetrafluoroborate salt is preferred for its enhanced stability and solubility properties compared to halide salts.

- The methods described are consistent with standard organophosphorus chemistry and have been validated in peer-reviewed literature and patent disclosures.

Q & A

Q. What are the optimal synthetic routes for preparing Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, and how do reaction conditions influence yield?

The synthesis typically involves quaternization of tri-tert-butylphosphine with neopentyl halides, followed by anion exchange with NaBF₄. For example, phosphonium halides undergo metathesis in water at room temperature to replace halides with BF₄⁻, precipitating the tetrafluoroborate salt due to low aqueous solubility . Reaction parameters like solvent choice (e.g., water for metathesis), temperature, and stoichiometry critically impact purity and yield. Evidence from analogous phosphonium salts (e.g., di-tert-butyl(methyl) derivatives) shows yields ranging from 47–73% in Pd-catalyzed cross-couplings when using DMAc as a solvent and Cs₂CO₃/K₂CO₃ as bases .

Q. How does the steric and electronic structure of this compound influence its stability and solubility?

The bulky tert-butyl and neopentyl groups create a sterically hindered environment around the phosphorus center, enhancing thermal stability and reducing nucleophilic attack. The weakly coordinating BF₄⁻ anion improves solubility in polar aprotic solvents (e.g., DMAc, DCM) while minimizing side reactions . Comparative studies on similar salts (e.g., tri-tert-butylphosphonium tetrafluoroborate) show melting points >230°C, indicating high thermal robustness .

Q. What analytical techniques are recommended for characterizing this phosphonium salt?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) to confirm substituent arrangement and anion integration .

- X-ray crystallography for precise structural elucidation, as demonstrated for dendritic phosphonium salts with similar bulky groups .

- Mass spectrometry (MS) and elemental analysis to verify molecular weight and purity .

Advanced Research Questions

Q. How can this compound act as a phase-transfer catalyst or ligand in transition-metal-catalyzed reactions?

The salt’s low nucleophilicity and steric bulk make it effective in stabilizing metal catalysts. For instance, analogous di-tert-butyl(methyl)phosphonium salts enhance Pd-catalyzed C–C couplings (e.g., Suzuki-Miyaura) by accelerating oxidative addition/reductive elimination steps. Yields up to 73% are achieved in aryl-amine couplings when paired with Pd(OAc)₂ under reflux in DMAc . The BF₄⁻ anion further improves catalyst longevity by minimizing anion-metal interactions .

Q. What role does this compound play in controlling nucleation and crystallization dynamics in perovskite materials?

In perovskite solar cells, phosphonium salts like di-tert-butyl(methyl) derivatives reduce colloidal particle size in precursor solutions, lowering nucleation energy barriers. This hetero-seeding effect promotes uniform crystal growth, as shown by dynamic light scattering (DLS) and XRD data. Gibbs free energy calculations confirm enhanced nucleation efficiency, leading to high-performance devices (>24% efficiency) .

Q. How do steric and electronic properties impact its reactivity as an alkylating agent in organic synthesis?

The steric bulk of tert-butyl/neopentyl groups restricts access to the phosphorus center, favoring selective α-alkylation of aromatic substrates. For example, 1-imidoalkylphosphonium salts react with toluene or anisole under mild conditions (60–90°C), yielding ortho/para isomers with ratios influenced by substituent electronics. Microwave irradiation further optimizes reaction rates and selectivity .

Q. Can this phosphonium salt be tailored for eco-friendly applications, such as extractive desulfurization or green solvent systems?

Ionic liquids with hydrophobic phosphonium cations (e.g., trihexyl(tetradecyl) derivatives) efficiently extract sulfur compounds from fuels via π–π interactions. While direct evidence for the neopentyl derivative is limited, its structural similarity suggests potential in extractive desulfurization or as a solvent in biphasic catalysis, leveraging low water solubility and high thermal stability .

Methodological Considerations

- Handling and Storage : Air-sensitive; store under inert gas (N₂/Ar) due to hygroscopicity .

- Reaction Optimization : Screen solvents (DMAc, DCM), bases (Cs₂CO₃ > K₂CO₃), and temperatures (reflux to 200°C) to maximize yields .

- Troubleshooting Low Yields : Check for anion exchange completeness (¹⁹F NMR) or phosphine oxidation byproducts (³¹P NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。